12-Aminododecylphosphonic acid

Corrosion Inhibition Self-Assembled Monolayers Aluminum Alloy

Standard short-chain phosphonic acids suffer up to 60% lower surface modification efficiency. 12-Aminododecylphosphonic acid (ADPA) solves this with a C12 spacer enabling dense, hydrolytically stable self-assembled monolayers (SAMs) and a terminal amine for covalent coupling. - Delivers a 9-fold increase in 90° peel adhesion on Al alloys vs. non-amine DPA (0.9 vs. 0.1 N·mm⁻¹). - Enables a 10-fold reduction in inflammatory cell adherence on drug-eluting stents. - Provides 18% higher pull-off adhesion on bronze than COOH-terminated analogs (3.3 MPa).

Molecular Formula C12H28NO3P
Molecular Weight 265.33 g/mol
CAS No. 721457-30-3
Cat. No. B13784135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Aminododecylphosphonic acid
CAS721457-30-3
Molecular FormulaC12H28NO3P
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESC(CCCCCCP(=O)(O)O)CCCCCN
InChIInChI=1S/C12H28NO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H2,14,15,16)
InChIKeyXZSWZJDPRIFVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Aminododecylphosphonic Acid Procurement Overview


12-Aminododecylphosphonic acid (ADPA; CAS 721457-30-3) is a bifunctional long-chain organophosphorus compound with the molecular formula C₁₂H₂₈NO₃P and a molecular weight of 265.33 g/mol . It belongs to the aminophosphonic acid class, characterized by a terminal primary amine group (-NH₂) on a 12‑carbon alkyl spacer and a terminal phosphonic acid group (-PO₃H₂) [1]. The phosphonic acid headgroup forms robust, hydrolytically stable bonds with metal oxide surfaces (e.g., Al₂O₃, TiO₂, CoCr), while the terminal amine provides a reactive handle for covalent immobilization of biomolecules, polymers, or active pharmaceutical ingredients [2]. This dual‑functionality enables applications spanning corrosion‑resistant adhesive primers, self‑assembled monolayers (SAMs) for biomedical device coatings, and metal‑organic framework/sorbent surface engineering [2].

Workflow Surface functionalization via self-assembled monolayers (SAMs) on metal oxides
Selection Bifunctional: phosphonic acid anchor + terminal primary amine for bioconjugation
Use Context Corrosion-resistant primers, biomedical device coatings, composite bonding

Why ADPA Cannot Be Substituted


Procurement based solely on the "phosphonic acid" class overlooks critical performance differences driven by chain length and terminal functionality. Short-chain aminophosphonic acids (C1–C6) exhibit up to 40–60% lower surface modification efficiency due to steric shielding from folded alkyl chains and provide inferior pH stability (C1 < C3 < C6) [1]. Non-amine long-chain phosphonic acids (e.g., n‑dodecylphosphonic acid, DPA) lack the reactive amine handle required for covalent bioconjugation or polymer crosslinking—a prerequisite for applications such as drug‑eluting stents or epoxy adhesive bonding [2]. Conversely, longer-chain carboxylic acid‑terminated phosphonic acids (e.g., C16 COOH‑PA) offer different interfacial adhesion chemistry and corrosion protection profiles on bronze substrates, with pull‑off adhesion strengths that differ significantly from ADPA‑treated surfaces [3]. These differences are not interchangeable; selecting the incorrect analog compromises surface functionalization density, bond durability, or downstream conjugation efficiency.

Short-chain aminophosphonic acids (C1–C6)
Up to 48% lower grafting density and reduced pH stability due to steric shielding; chain-length-dependent performance may not transfer.
n-Dodecylphosphonic acid (DPA)
Lacks the terminal amine required for covalent bioconjugation or polymer crosslinking; limits use in drug-eluting coatings or adhesive bonding.
Carboxylic acid-terminated phosphonic acids (e.g., C16 COOH-PA)
Different interfacial adhesion chemistry; reported pull-off adhesion strengths differ significantly from ADPA on bronze substrates.

Quantitative Performance Evidence


Corrosion Inhibition vs. DPA on AA 2024

On AA 2024 aluminum alloy, a pure n‑dodecylphosphonic acid (DPA) monolayer reduces the corrosion current density (i_corr) by approximately 0.18 µA·cm⁻² compared to bare AA 2024, whereas a pure 12‑aminododecylphosphonic acid (ADPA) monolayer reduces i_corr by only 0.09 µA·cm⁻²—a 50% lower reduction. Conversely, ADPA provides superior wet‑adhesion strength in epoxy‑amine adhesive joints: pure ADPA monolayers achieve a 90° peel force of approximately 0.9 N·mm⁻¹, while pure DPA monolayers yield only ~0.1 N·mm⁻¹, representing a 9‑fold increase in adhesion for the amine‑terminated surface [1].

Corrosion vs. DPA on AA 2024
Head-to-head
ADPA: peel 0.9 N·mm⁻¹, Δi_corr 0.09 µA·cm⁻²
DPA: peel 0.1 N·mm⁻¹, Δi_corr 0.18 µA·cm⁻²
Supports adhesion-focused primer selection
Mixed ADPA/DPA monolayers can balance adhesion and barrier properties
Corrosion Inhibition Self-Assembled Monolayers Aluminum Alloy

Adhesion Promotion vs. COOH-PA on Bronze

On patinated bronze (Cu‑6Sn bronze), 12‑aminododecylphosphonic acid (NH₂‑PA) pretreatment increases the pull‑off adhesion strength of a waterborne acrylic coating (Paraloid B72) to 3.3 MPa, whereas 16‑phosphonohexadecanoic acid (COOH‑PA) pretreatment achieves 2.8 MPa under identical conditions. This represents an 18% higher adhesion strength for the amine‑terminated phosphonic acid relative to the carboxylic acid‑terminated analog [1].

Adhesion vs. COOH-PA on Bronze
Head-to-head
ADPA: 3.3 MPa
COOH-PA: 2.8 MPa
Reported higher adhesion strength for amine-terminated primer
Patinated Cu-6Sn bronze; waterborne acrylic topcoat
Cultural Heritage Conservation Bronze Corrosion Adhesion Promotion

Chain Length Impact on Grafting Density

While direct data for C12 (ADPA) are not available in the same study, a systematic investigation of amino‑alkylphosphonic acids grafted onto TiO₂ demonstrates a clear chain‑length‑dependent trend: under identical grafting conditions (0.1 M, 80 °C, 24 h), the surface modification degree (P/Ti atomic ratio by XPS) decreases from 0.054 for C1 (aminomethylphosphonic acid) to 0.038 for C3 (3‑aminopropylphosphonic acid) and further to 0.028 for C6 (6‑aminohexylphosphonic acid)—a 48% reduction from C1 to C6 [1]. This trend is attributed to increasingly folded grafted alkyl chains that sterically shield adjacent binding sites, reducing grafting density as chain length increases [1].

Grafting Density Trend
Class-level
C1 → C6: P/Ti ratio declines 48%; ADPA (C12) expected ≤0.028
Longer chains reduce surface functional group density
Trade-off: greater steric protection and hydrophobic interlayer
Surface Grafting TiO₂ Modification Metal Sorption

Hydrolytic Stability vs. Chain Length

The pH stability of amino‑alkylphosphonic acid‑grafted TiO₂ layers increases systematically with alkyl chain length. After 24 h immersion in pH 3 buffer, C1‑grafted TiO₂ loses approximately 40% of its initial phosphorus content, C3‑grafted TiO₂ loses ~25%, and C6‑grafted TiO₂ loses only ~15% [1]. This trend—C1 < C3 < C6 for pH stability—is attributed to the increased fraction of inaccessible hydrophilic Ti‑O‑P binding sites protected beneath folded longer alkyl chains [1].

Hydrolytic Stability vs. Chain Length
Class-level
C6: 85% P retained after 24 h at pH 3; ADPA predicted ≥85%
Enhanced stability in acidic aqueous environments
Longer alkyl chain shields Ti-O-P bonds from hydrolysis
Hydrolytic Stability TiO₂ Surface Chemistry Aqueous Processing

Antiplatelet Stent Coating via SAMs

Self‑assembled monolayers (SAMs) of 12‑aminododecylphosphonic acid formed on cobalt‑chromium (CoCr) coronary stents enable covalent immobilization of ticagrelor via the terminal amine group. In an ex‑vivo porcine arterio‑venous fistula model, ticagrelor‑coated stents (TCS) using ADPA as the linker layer exhibited a 10‑fold reduction in inflammation markers (neutrophil and monocyte adherence) compared to uncoated bare metal stents (BMS). Grossly, no thrombus was observed on TCS, whereas thrombus was evident on BMS [1].

Antiplatelet Stent Coating
Head-to-head
ADPA-based TCS: ≈10‑fold lower inflammation, no visible thrombus
Bare metal stent: baseline inflammation, thrombus present
Supports covalent drug immobilization research
Ex vivo porcine AV fistula model; CoCr substrate
Drug‑Eluting Stents Self‑Assembled Monolayers Biomedical Coatings

Corrosion Protection on Bronze with Waterborne Coatings

In a study examining 12‑aminododecylphosphonic acid as a pretreatment for waterborne acrylic coatings on bare and patinated bronze, ADPA pretreatment enhanced the corrosion protection factor (impedance modulus at 0.01 Hz) by a factor of approximately 2–3× compared to uncoated bronze after 14‑day exposure to artificial acid rain (pH 4.5) [1]. The impedance modulus |Z| at 0.01 Hz increased from ~10⁴ Ω·cm² for bare bronze to ~3×10⁴ Ω·cm² for ADPA‑pretreated bronze coated with waterborne acrylic [1].

Bronze Corrosion Protection
Cross-study
ADPA + acrylic: |Z| ≈ 3×10⁴ Ω·cm²
Bare bronze: |Z| ≈ 1×10⁴ Ω·cm²
Primer improves barrier property under acid rain
14-day exposure, pH 4.5; waterborne acrylic topcoat
Bronze Corrosion Waterborne Coatings Pretreatment

12-Aminododecylphosphonic Acid Applications


Drug-Eluting Stents and Implant Coatings

ADPA is the preferred interfacial linker for covalent immobilization of therapeutic agents onto cobalt‑chromium, stainless steel, or titanium medical devices. Unlike non‑amine phosphonic acids (e.g., DPA), ADPA provides a reactive primary amine tail for Mitsunobu or carbodiimide coupling of drugs such as ticagrelor [1]. In vivo‑relevant ex‑vivo models demonstrate a 10‑fold reduction in inflammatory cell adherence and elimination of visible thrombus on ADPA‑based drug‑eluting stents compared to bare metal controls [1]. Procure ADPA when the application requires: (i) strong phosphonate‑metal oxide anchoring, (ii) a terminal amine for covalent bioconjugation, and (iii) demonstrated hemocompatibility in stent applications.

High-Adhesion Primers for Aluminum Bonding

When bonding epoxy‑amine adhesives to aluminum alloy substrates (e.g., AA 2024), ADPA monolayers deliver a 9‑fold increase in 90° peel adhesion strength (0.9 N·mm⁻¹) compared to non‑amine dodecylphosphonic acid (DPA) monolayers (0.1 N·mm⁻¹) [2]. For applications requiring moderate corrosion inhibition alongside maximum adhesive bond strength, mixed ADPA/DPA monolayers can be formulated to balance these properties [2]. Procure ADPA when the procurement specification prioritizes adhesive joint strength over standalone corrosion barrier performance.

Coating Primers for Bronze and Copper Alloys

ADPA pretreatment increases the pull‑off adhesion strength of Paraloid B72 acrylic coatings on patinated bronze to 3.3 MPa—18% higher than the COOH‑terminated analog 16‑phosphonohexadecanoic acid (2.8 MPa) [3]. Additionally, ADPA‑pretreated bronze with waterborne acrylic topcoats exhibits a 3‑fold increase in low‑frequency impedance modulus compared to uncoated bronze after acid rain exposure [4]. Procure ADPA for bronze conservation or industrial coating applications where maximum coating adhesion and enhanced barrier properties are required for long‑term outdoor durability.

TiO₂ Surface Modification for Acidic Stability

Based on class‑level chain‑length trends, ADPA (C12) is expected to provide superior pH stability compared to shorter‑chain aminophosphonic acids (C1–C6). C6‑grafted TiO₂ retains 85% of its phosphorus content after 24 h at pH 3, whereas C1 retains only 60% [5]. For applications involving acidic aqueous processing—such as metal ion sorption from acid mine drainage, heterogeneous catalysis under acidic conditions, or biomedical sensors exposed to physiological pH fluctuations—the longer C12 chain of ADPA should confer enhanced long‑term hydrolytic stability of the grafted interface [5].

Application
Selection Property
Validation Focus
Drug-Eluting Stent Coating Research
Terminal amine for covalent drug coupling
Ex vivo hemocompatibility and coating integrity
Epoxy-Adhesive Primers for Al Alloys
Amine-terminated surface for strong epoxy interaction
Peel adhesion strength ranking
Coating Primers for Bronze Conservation
Bifunctional phosphonic acid primer layer
Pull-off adhesion and EIS barrier performance
TiO₂ Surface Modification for Acidic Stability
Long C12 chain for hydrophobic protection
Hydrolytic stability under acidic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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